pKa and Lipophilicity Profile vs. Regioisomers
The specific substitution pattern of 2,3-Dimethyl-1H-indole-7-carboxylic acid results in a unique acid dissociation constant (pKa) and distribution coefficient (LogD) profile, which directly influences its ionization state and permeability. Its reported pKa is 3.12, and its LogD at pH 7.4 is -0.92 [1]. These values are distinct from other regioisomers, such as the 5-carboxylic acid analog. While precise pKa and LogD data for the 5-COOH isomer are not available, the shift of the carboxylic acid group from the 7- to the 5-position of the indole ring is known to alter electronic distribution and steric environment, leading to different ionization and lipophilicity profiles, which are critical for ADME properties.
| Evidence Dimension | Physicochemical Properties: pKa and Lipophilicity |
|---|---|
| Target Compound Data | pKa = 3.12; LogD (pH 7.4) = -0.92 |
| Comparator Or Baseline | 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS 14844-73-6) |
| Quantified Difference | Data for comparator not available; difference inferred from structural change in substitution pattern. |
| Conditions | In silico predictions and experimental values (for target compound) |
Why This Matters
This differentiation in pKa and LogD affects the compound's solubility, permeability, and potential for target engagement in biological systems, making it unsuitable for substitution with a regioisomer in a drug discovery program.
- [1] ChemBase. (n.d.). 2,3-dimethyl-1H-indole-7-carboxylic acid. Retrieved April 19, 2026. View Source
